Rofecoxib
Übersicht
Beschreibung
Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It was marketed under the brand name Vioxx and was primarily used to treat osteoarthritis, rheumatoid arthritis, acute pain, primary dysmenorrhea, and migraine attacks . This compound belongs to the class of stilbenes, which are organic compounds containing a 1,2-diphenylethylene moiety .
Wirkmechanismus
Target of Action
Rofecoxib primarily targets the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the mediation of inflammation and pain .
Mode of Action
This compound interacts with its target, the COX-2 enzyme, by selectively inhibiting it . This inhibition results in a reduction in the synthesis of prostaglandins from their arachidonic acid precursors . Prostaglandins are compounds that have hormone-like effects and play a key role in promoting inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX-2 enzyme, this compound reduces the conversion of arachidonic acid into prostaglandins . This leads to a decrease in inflammation and pain, which are typically mediated by these prostaglandins.
Pharmacokinetics
This compound exhibits complex and variable pharmacokinetics . The mean oral bioavailability of this compound after a single dose (12.5, 25, or 50 mg) is approximately 93%, with the time to reach peak plasma concentration varying widely between 2 and 9 hours . This compound is highly plasma-protein bound and is primarily metabolized by cytosolic reductases to inactive metabolites . It is predominantly eliminated by hepatic metabolism, with a terminal half-life of approximately 17 hours during steady state .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain . By inhibiting the COX-2 enzyme and thereby reducing the synthesis of prostaglandins, this compound decreases the inflammation and pain that are typically mediated by these compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics of this compound can be affected by the patient’s age, race, and the presence of renal insufficiency or hepatic impairment . Furthermore, this compound’s action can be influenced by interactions with other drugs, such as diuretics .
Wissenschaftliche Forschungsanwendungen
Rofecoxib wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: this compound wird als Modellverbindung in Studien zur COX-2-Hemmung und zur Entwicklung neuer NSAR verwendet.
Biologie: Es wird verwendet, um die Rolle von COX-2 in Entzündungs- und Schmerzwegen zu untersuchen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv das COX-2-Enzym hemmt, das an der Synthese von Prostaglandinen aus Arachidonsäure beteiligt ist . Prostaglandine sind Lipidverbindungen, die eine Schlüsselrolle bei Entzündungen, Schmerzen und Fieber spielen. Durch die Hemmung von COX-2 reduziert this compound die Produktion von Prostaglandinen und lindert so Entzündungen und Schmerzen . Zu den molekularen Zielstrukturen von this compound gehören Elastin und Prostaglandin G/H Synthase 2 .
Ähnliche Verbindungen:
Celecoxib: Ein weiterer COX-2-selektiver Hemmer, der zur Behandlung ähnlicher Erkrankungen wie this compound verwendet wird.
Valdecoxib: Ein COX-2-Hemmer mit ähnlichen Anwendungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Etoricoxib: Ein neuerer COX-2-Hemmer mit einer längeren Halbwertszeit und einem anderen Sicherheitsprofil.
Einzigartigkeit von this compound: this compound war einzigartig in seiner hohen Selektivität für COX-2 gegenüber COX-1, was zu effektiven entzündungshemmenden und schmerzlindernden Wirkungen mit weniger gastrointestinalen Nebenwirkungen im Vergleich zu nicht-selektiven NSAR führte . seine langfristige Anwendung war mit einem erhöhten Risiko für Herz-Kreislauf-Ereignisse verbunden, was zu seinem Rückzug vom Markt führte .
Biochemische Analyse
Biochemical Properties
Rofecoxib interacts with the COX-2 enzyme, inhibiting its activity . This interaction is crucial in its role as an anti-inflammatory, analgesic, and antipyretic agent . The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins, which are key players in inflammation and pain .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, in the context of amyotrophic lateral sclerosis (ALS), treatment with this compound alleviated the close association between glial cells and neurons and significantly decreased the density of inflammatory cells, which helped to restore the number of motor neurons .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of the COX-2 enzyme . By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Temporal Effects in Laboratory Settings
The pharmacokinetics of this compound is complex and variable. It is highly plasma-protein bound and is metabolized primarily by cytosolic reductases to inactive metabolites . This compound is eliminated predominantly by hepatic metabolism with a terminal half-life of approximately 17 hours during steady state .
Metabolic Pathways
This compound is metabolized primarily by cytosolic reductases to inactive metabolites . It is eliminated predominantly by hepatic metabolism . The proteins that this compound target include elastin and prostaglandin G/H synthase 2 .
Transport and Distribution
This compound is highly plasma-protein bound . This suggests that it may be transported in the body bound to plasma proteins. Specific transporters or binding proteins that this compound interacts with are not currently known.
Subcellular Localization
The specific subcellular localization of this compound is not currently known. Given that it is metabolized primarily by cytosolic reductases , it can be inferred that it is present in the cytosol of cells where it is metabolized to its inactive forms.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Rofecoxib kann mit verschiedenen Verfahren synthetisiert werden. Ein solches Verfahren beinhaltet die Verwendung von 2,3,5,6-Tetrafluorphenol und 4-Ethylanilin als Ausgangsstoffe. Die Synthese beinhaltet Acylierungs-, Kondensations-, Umlagerungs-, Acylierungs-, Alkylierungs- und Hydrolysereaktionen . Eine andere Methode beinhaltet die Bildung eines Diarylamin-Zwischenprodukts durch ein Umlagerungsverfahren, wodurch die Verwendung von metallorganischen Reagenzien vermieden und der Produktionsprozess vereinfacht wird .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound mit großtechnischen chemischen Synthesemethoden hergestellt, die eine hohe Ausbeute und Reinheit gewährleisten. Der Prozess beinhaltet die Verwendung fortschrittlicher Reaktionsbedingungen und Reinigungsverfahren, um das Endprodukt zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Rofecoxib unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für seinen Metabolismus und Abbau in biologischen Systemen unerlässlich.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann unter kontrollierten Bedingungen mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten den Ersatz von funktionellen Gruppen in this compound durch andere Gruppen, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Metaboliten und Abbauprodukte, die häufig mit Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS) analysiert werden .
Vergleich Mit ähnlichen Verbindungen
Celecoxib: Another COX-2 selective inhibitor used to treat similar conditions as rofecoxib.
Valdecoxib: A COX-2 inhibitor with similar applications but different pharmacokinetic properties.
Etoricoxib: A newer COX-2 inhibitor with a longer half-life and different safety profile.
Uniqueness of this compound: this compound was unique in its high selectivity for COX-2 over COX-1, which provided effective anti-inflammatory and analgesic effects with fewer gastrointestinal side effects compared to non-selective NSAIDs . its long-term use was associated with an increased risk of cardiovascular events, leading to its withdrawal from the market .
Eigenschaften
IUPAC Name |
3-(4-methylsulfonylphenyl)-4-phenyl-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJQGNCSTQAWON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023567 | |
Record name | Rofecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble, Sparingly soluble in acetone, slightly soluble in methanol and isopropyl acetate, very slightly soluble in ethanol, practically insoluble in octanol, and insoluble in water., In water, 472 mg/L at 25 °C /Estimated/ | |
Record name | Rofecoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00533 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ROFECOXIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.2X10-9 mm Hg at 25 °C /Estimated/ | |
Record name | ROFECOXIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs appear to result from the inhibition of prostaglandin synthesis. Although the exact mechanism of action has not been determined, these effects appear to be mediated through the inhibition of the COX-2 isoenzyme at the sites of inflammation with subsequent reduction in the synthesis of certain prostaglandins from their arachidonic acid precursors. Rofecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is important for the mediation of inflammation and pain. Unlike non-selective NSAIDs, rofecoxib does not inhibit platelet aggregation. It also has little to no affinity for COX-1., Rofecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic therapeutic effects. It has been proposed that rofecoxib inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in a decreased formation of precursors of prostaglandins. Rofecoxib does not inhibit cyclooxygenase-1 (COX-1) isoenzyme in humans at therapeutic concentrations. | |
Record name | Rofecoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00533 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ROFECOXIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white to light yellow powder | |
CAS No. |
162011-90-7 | |
Record name | Rofecoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162011-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rofecoxib [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162011907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rofecoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00533 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | rofecoxib | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758705 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | rofecoxib | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=720256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rofecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(methylsulfonyl)phenyl]-3-phenylfuran-2(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROFECOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QTW8Z7MCR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ROFECOXIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Rofecoxib acts as a potent and highly selective inhibitor of COX-2. [, , ] It binds to the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. [, , ]
ANone: The molecular formula of this compound is C17H14O4S, and its molecular weight is 314.36 g/mol.
A: Research suggests that solid dispersions of this compound with urea can significantly enhance its dissolution rate. [] This approach may be beneficial in improving the drug's bioavailability.
A: this compound undergoes extensive metabolism, primarily through the cytochrome P450 enzyme system, specifically CYP1A2. [, , ] 5-Hydroxythis compound and its O-glucuronide conjugate are major metabolites. [, ]
A: Yes, this compound demonstrates a unique form of enterohepatic recycling. After biliary excretion of the 5-hydroxythis compound glucuronide, deconjugation in the lower gastrointestinal tract allows for the regeneration of this compound through a series of reactions, leading to reabsorption and a second peak in plasma concentration. []
A: this compound is a potent inhibitor of CYP1A2. [, ] This can lead to significant interactions with drugs metabolized by this enzyme, such as Tizanidine, causing elevated plasma concentrations and potential adverse effects. [, ]
A: Clinical trials have shown that this compound, at doses used for rheumatoid arthritis, does not significantly alter the plasma concentrations or renal clearance of methotrexate. []
A: Clinical trials have demonstrated that this compound effectively reduces pain and improves functionality in patients with osteoarthritis of the knee and hip. [, , , , ]
A: Studies indicate that a single oral dose of this compound provides effective analgesia for moderate to severe postoperative pain, with a longer duration of action compared to placebo. [, ]
A: this compound was withdrawn from the market due to an increased risk of cardiovascular events, including heart attack and stroke, with long-term use. [, , , , , ] Research indicates that it can lead to elevated blood pressure and edema. [, , , , ]
A: Research suggests that this compound, unlike traditional NSAIDs such as indomethacin, does not significantly increase intestinal permeability, indicating a lower risk of gastrointestinal damage. []
A: Researchers employed various analytical techniques, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and UV detection, to analyze this compound and its metabolites in biological samples. [] Additionally, ratio derivative spectroscopy has been utilized for simultaneous estimation of this compound in pharmaceutical formulations. []
A: this compound exhibits poor aqueous solubility, which can limit its dissolution rate and, consequently, its bioavailability. [] This highlights the need for formulation strategies to enhance its solubility and dissolution characteristics.
A: Research has identified this compound as a potent inhibitor of CYP1A2, a major drug-metabolizing enzyme. [, ] This inhibition can significantly affect the metabolism of co-administered drugs, leading to potential drug-drug interactions. [, ]
A: The development of COX-2 inhibitors was driven by the need for effective pain relief and anti-inflammatory treatments with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs. [, , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.